3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea
Overview
Description
3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea is a member of the class of 1,3-benzoxazoles. It is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzoyl group, a benzoxazole moiety, and a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea typically involves the reaction of 5-methyl-2-phenyl-1,3-benzoxazole with benzoyl chloride and thiourea. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow processes and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Reduction: Benzyl derivatives of the benzoyl group.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with specific biological pathways.
Mechanism of Action
The mechanism of action of 3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. For instance, as a bacterial glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-glutamate to D-glutamate, a crucial step in bacterial cell wall synthesis . This inhibition disrupts cell wall formation, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: Another benzoxazole derivative with similar structural features but includes a chlorophenyl group.
3-(1,3-benzothiazol-2-yl)-2-phenylthiourea: A benzothiazole analogue with comparable biological activities.
Uniqueness
3-benzoyl-1-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea is unique due to its specific combination of a benzoyl group, a benzoxazole moiety, and a thiourea linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-14-10-11-19-18(12-14)24-21(27-19)16-8-5-9-17(13-16)23-22(28)25-20(26)15-6-3-2-4-7-15/h2-13H,1H3,(H2,23,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKHRGWVBURJQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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